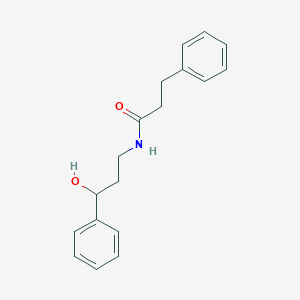

![molecular formula C14H17NO4S B6501958 N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide CAS No. 1396748-13-2](/img/structure/B6501958.png)

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan is a five-membered heterocyclic aromatic hydrocarbon derivable from acid hydrolysis of sugar cane bagasse, maize cob, rice husk or any cellulose-containing material . Furan derivatives have occupied a unique place in the field of medicinal chemistry . The incorporation of the furan nucleus is an important synthetic strategy in drug discovery .

Synthesis Analysis

Furfural, a derivative of furan, is useful in the synthesis of a range of specialized chemical products . Its condensation with nitromethane in basic medium yields 2-(2-Nitrovinyl) furan . The reaction of urea and thiourea with furfural yields bisimines-1,3-bis[(E)-furan2-yl)methylene]urea, and 1,3-bis[(E)-furan-2-yl) methylene]thiourea respectively .Molecular Structure Analysis

Furan is a heterocyclic aldehyde with oxygen as the heteroatom replacing one of the carbon atoms of the five-membered ring . The DFT calculated C-H stretching mode of the titled molecule was found at 3052 cm −1 with 81% PED, and another stretching mode was located at 3123 cm −1, which corresponds to the methyl group attached to the furan molecule .Chemical Reactions Analysis

Furan derivatives undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan . Hydrolysis gives levulinic acid .Physical and Chemical Properties Analysis

Furfural is a heterocyclic aldehyde with oxygen as the heteroatom replacing one of the carbon atoms of the five-membered ring. It has a density of 1160 kg/m3 and boils at 161.7°C .Wirkmechanismus

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . For instance, some furan-containing compounds target the protein aldose reductase .

Mode of Action

Furan derivatives have been found to exhibit various therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Biochemical Pathways

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-14(16,13-8-5-9-19-13)11-15-20(17,18)10-12-6-3-2-4-7-12/h2-9,15-16H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHDHZHMCRWQTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)CC1=CC=CC=C1)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

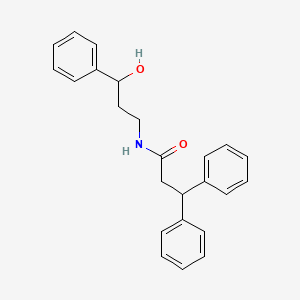

![N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B6501894.png)

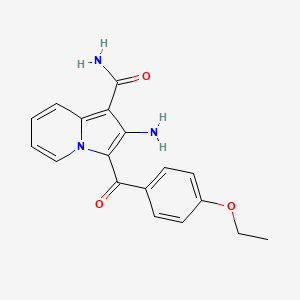

![N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6501902.png)

![2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide](/img/structure/B6501910.png)

![methyl 4-{[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}benzoate](/img/structure/B6501927.png)

![5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B6501935.png)

![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide](/img/structure/B6501943.png)

![1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea](/img/structure/B6501947.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide](/img/structure/B6501948.png)

![N'-(4-carbamoylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6501956.png)

![3-propyl-2,3-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one](/img/structure/B6501978.png)

![2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B6501980.png)